MFCD02349602
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Overview
Description
MFCD02349602 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02349602 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial production process is designed to be cost-effective while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
MFCD02349602 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions
The reactions involving this compound typically require common reagents such as acids, bases, and oxidizing or reducing agents. The conditions for these reactions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD02349602 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of MFCD02349602 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Properties
IUPAC Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN4O4S/c25-18-5-1-3-15(9-18)10-21-14-27-24(34-21)28-23(30)17(13-26)12-20-7-8-22(33-20)16-4-2-6-19(11-16)29(31)32/h1-9,11-12,14H,10H2,(H,27,28,30)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQLYSLZVRDXBP-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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